molecular formula C16H27N3O4S B2713452 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide CAS No. 2034386-00-8

1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide

Cat. No.: B2713452
CAS No.: 2034386-00-8
M. Wt: 357.47
InChI Key: NTQXEZNPSANUGK-UHFFFAOYSA-N
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Description

1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and large-scale sulfonylation and acetylation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace certain groups, such as the methylsulfonyl group, with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antibacterial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure and may have similar biological activities.

    Methylsulfonyl-containing compounds: These compounds contain the methylsulfonyl group, which can impart similar chemical reactivity.

Uniqueness

1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide is unique due to its combination of the bicyclic core, methylsulfonyl group, and piperidine ring. This combination of structural features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-acetyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S/c1-11(20)18-7-5-12(6-8-18)16(21)17-13-9-14-3-4-15(10-13)19(14)24(2,22)23/h12-15H,3-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQXEZNPSANUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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